1-(2,6-Dichloropyridine-3-sulfonamido)cyclopentane-1-carboxamide
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Description
“1-(2,6-Dichloropyridine-3-sulfonamido)cyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a cyclic hydrocarbon with a molecular formula of C5H10. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), and a 2,6-dichloropyridine group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of 2,6-dichloropyridine . The exact synthesis pathway for this specific compound isn’t available in the literature I have access to.
Molecular Structure Analysis
The compound contains a cyclopentane ring, which is a type of cycloalkane. Cycloalkanes are typically not planar - they adopt non-planar conformations to minimize angle strain and torsional strain . The 2,6-dichloropyridine group is a type of aryl chloride and chloropyridine .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the carboxamide and sulfonamide groups might participate in acid-base reactions. The dichloropyridine group might undergo nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like sulfonamide and carboxamide would likely make the compound soluble in polar solvents .
Mechanism of Action
Properties
IUPAC Name |
1-[(2,6-dichloropyridin-3-yl)sulfonylamino]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O3S/c12-8-4-3-7(9(13)15-8)20(18,19)16-11(10(14)17)5-1-2-6-11/h3-4,16H,1-2,5-6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCQBFFJHOGWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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